![molecular formula C42H65NO16 B1673512 Fmoc-NH-PEG12-CH2CH2COOH CAS No. 850312-72-0](/img/structure/B1673512.png)
Fmoc-NH-PEG12-CH2CH2COOH
Overview
Description
Fmoc-NH-PEG12-CH2CH2COOH, also known as Fmoc-NH-PEG12-propionic acid, is a protected form of propionic acid modified with Fmoc (9-FLUORENYLME- THOXYCARBONYL) and PEG12 (polyethylene glycol 12) . It is useful in the peptide synthesis and biomolecules synthesis .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .Molecular Structure Analysis
The molecular formula of this compound is C42H65NO16 . The InChI code is 1S/C42H65NO16/c44-41(45)9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45)/p-1 .Chemical Reactions Analysis
This compound is useful in the peptide synthesis and biomolecules synthesis . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .Physical And Chemical Properties Analysis
The exact mass of this compound is 839.4303. The solubility of this chemical has been described as Soluble in DMSO.Scientific Research Applications
Solid-Phase Synthesis of Pegylated Peptides
Fmoc-NH-PEG12-CH2CH2COOH has been utilized in the solid-phase synthesis of pegylated peptides, enhancing the site-specific pegylation process. This method allows for pegylation at the NH2-terminus, side-chain positions, or COOH-terminus using solid-phase Fmoc/tBu methodologies, significantly contributing to the field of peptide synthesis and modification (Lu & Felix, 2009).
Novel PEG-Based Solid Support for Peptide Synthesis
Research has developed a PEG-based resin that facilitates the synthesis of large peptide thioesters, enabling the total synthesis of functional peptide conjugates. This innovation showcases the potential of this compound in improving peptide synthesis methods and creating functional biomolecules (Boll et al., 2014).
DNA Arrays and Protein-DNA Interaction Studies
A multistep surface modification procedure utilizing this compound for the creation of DNA arrays on gold surfaces demonstrates its utility in studying protein-DNA interactions through surface plasmon resonance imaging. This application highlights the chemical's role in facilitating bio-interaction studies (Brockman, Frutos, & Corn, 1999).
Nanocarrier for Drug Delivery
A PEG-Fmoc conjugate has been developed as a nanocarrier for paclitaxel, illustrating the compound's application in drug delivery systems. This system exhibits high loading capacity, excellent formulation stability, and low systemic toxicity, indicating the potential of this compound in enhancing the efficacy and safety of chemotherapeutic agents (Zhang et al., 2014).
Microwave-Assisted Synthesis
The compound has been used in microwave-assisted synthesis methods, streamlining the production of 3,5-disubstituted-thiohydantoin. This approach reduces reaction times and enhances the efficiency of chemical synthesis processes, showcasing the versatility of this compound in modern chemistry applications (Lin & Sun, 2003).
Mechanism of Action
Target of Action
Fmoc-NH-PEG12-CH2CH2COOH, also known as Fmoc-N-amido-PEG12-Acid, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are proteins that are recognized by the ligands attached to the linker .
Mode of Action
This compound interacts with its targets through the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The compound, as part of a PROTAC, recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the degradation of target proteins . By recruiting an E3 ubiquitin ligase to the target protein, the compound facilitates the ubiquitination and subsequent degradation of the protein . This can lead to the modulation of cellular processes in which the target protein is involved.
Action Environment
The action of this compound is influenced by the intracellular environment. The efficiency of protein degradation depends on the presence and activity of the ubiquitin-proteasome system . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments , potentially influencing its efficacy and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65NO16/c44-41(45)9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNHRDJTWNEGJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1952360-91-6 | |
Record name | (Fmoc-amino)-PEG12-C2-Carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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